Samotolisib (LY3023414) is a highly selective, orally bioavailable, ATP-competitive dual inhibitor of class I phosphoinositide 3-kinase (PI3K) isoforms, mammalian target of rapamycin (mTOR), and DNA-dependent protein kinase (DNA-PK) [1]. Unlike first-generation single-node inhibitors, Samotolisib provides simultaneous blockade of both PI3K and mTORC1/2 complexes, preventing the compensatory feedback loops that often compromise single-target efficacy [1]. From a procurement perspective, Samotolisib is distinguished by its exceptional physicochemical properties—specifically its high aqueous solubility across a broad physiological pH range (pH 1.5–7.5) and >95% oral bioavailability [1]. These handling characteristics make it an optimal precursor and reference material for complex in vivo pharmacokinetic modeling, oral formulation development, and advanced oncological screening assays [1].
Substituting Samotolisib with generic pan-PI3K inhibitors (such as Buparlisib/BKM120) or older dual inhibitors often leads to formulation bottlenecks and incomplete pathway suppression [1]. Many conventional PI3K/AKT/mTOR inhibitors suffer from severe pH-dependent solubility limitations in the gastrointestinal tract, resulting in erratic absorption, variable pharmacokinetics, and poor reproducibility in oral dosing regimens [1]. Furthermore, single-node PI3K inhibitors frequently fail to suppress mTORC2-mediated AKT phosphorylation at Ser473, triggering rapid resistance in complex tumor models [2]. Samotolisib’s unique short half-life (1–3 hours) enables intermittent target modulation, which effectively impedes tumor growth while mitigating the systemic toxicities typically associated with sustained, generic PI3K/mTOR blockade[1].
Samotolisib demonstrates high aqueous solubility across the entire physiological pH range of the gastrointestinal tract (pH 1.5 to 7.5), peaking near pH 2 [1]. This contrasts sharply with many standard oral PI3K/AKT/mTOR inhibitors, which exhibit restrictive pH-dependent solubility profiles that limit absorption and pharmacokinetic reliability [1].
| Evidence Dimension | Aqueous solubility and dissolution stability |
| Target Compound Data | Highly soluble and stable from pH 1.5 to 7.5 |
| Comparator Or Baseline | Conventional PI3K inhibitors (pH-restricted solubility) |
| Quantified Difference | Maintains favorable dissolution properties across both fasted (pH 2) and fed/intestinal (pH 4.5–7.5) states |
| Conditions | In vitro simulated gastrointestinal media |
Eliminates the need for complex, resource-intensive solubilization strategies during in vivo formulation and dosing.
In Apc and Pik3ca-mutant colon cancer models, dual PI3K/mTOR inhibitors like Samotolisib and the benchmark Dactolisib (BEZ235) induced dramatic treatment responses, whereas pan-PI3K inhibitors (e.g., Buparlisib/BKM120) failed to induce significant efficacy [1]. Samotolisib achieved a 24% reduction in median lumen occlusion, compared to a 53% increase in vehicle controls [1].
| Evidence Dimension | Median lumen occlusion reduction (In vivo efficacy) |
| Target Compound Data | 24% reduction |
| Comparator Or Baseline | Pan-PI3K inhibitors (no significant response) and Vehicle Control (53% increase) |
| Quantified Difference | Significant reversal of tumor growth compared to isolated PI3K inhibition |
| Conditions | Murine endoscopy in Apc/Pik3ca-mutant colon cancer models over 14 days |
Proves that Samotolisib is a mandatory selection over single-node PI3K inhibitors when studying models driven by complex PIK3CA mutations.
Samotolisib achieves >95% oral bioavailability in preclinical models (rats and dogs) with a moderate volume of distribution and a short half-life of 1 to 3 hours[1]. This pharmacokinetic profile allows for intermittent, dose-dependent dephosphorylation of downstream substrates (AKT, S6K, 4E-BP1) for 4 to 6 hours, which is sufficient for antitumor activity while reducing toxicity compared to long-acting analogs [1].
| Evidence Dimension | Oral bioavailability and half-life |
| Target Compound Data | >95% bioavailability; 1-3 hour half-life |
| Comparator Or Baseline | Long-acting sustained PI3K inhibitors |
| Quantified Difference | Enables transient target modulation (4-6 hours of downstream suppression) rather than continuous, toxic blockade |
| Conditions | In vivo pharmacokinetic studies (oral dosing at 3-10 mg/kg) |
Critical for designing in vivo studies that require high systemic exposure without the confounding variable of chronic pathway toxicity.
In PTEN-deficient U87 MG glioblastoma cells, Samotolisib concurrently inhibits PI3K-driven AKT phosphorylation at T308 (IC50 = 106 nM) and mTORC2-driven AKT phosphorylation at S473 (IC50 = 94.2 nM)[1]. It also potently inhibits the primary targets PI3Kα (IC50 = 6.07 nM) and DNA-PK (IC50 = 4.24 nM) in biochemical assays[1].
| Evidence Dimension | IC50 for AKT phosphorylation (T308 vs S473) |
| Target Compound Data | 106 nM (T308) and 94.2 nM (S473) |
| Comparator Or Baseline | Isolated PI3K inhibitors (fail to suppress S473) |
| Quantified Difference | Near-equipotent, simultaneous blockade of both critical AKT activation sites |
| Conditions | Cell-based assay in PTEN-deficient U87 MG glioblastoma cell line |
Ensures complete downstream signal termination, making it the preferred reference standard for dual-node pathway assays.
Due to its >95% oral bioavailability and broad pH solubility, Samotolisib is an ideal reference standard for developing novel oral formulations and benchmarking the ADME properties of experimental kinase inhibitors [1].
Selected over pan-PI3K inhibitors for treating Apc/Pik3ca-mutant tumor models (e.g., colorectal cancer spheroids and xenografts) where dual PI3K/mTOR blockade is required to overcome single-node resistance[2].
Utilized in time-course studies requiring intermittent 'on/off' kinase inhibition, leveraging its 1-3 hour half-life to study pathway recovery dynamics and minimize chronic toxicity in cell or animal models [1].
Employed as a highly potent chemical probe (DNA-PK IC50 = 4.24 nM) in mechanistic studies dissecting the overlapping signaling networks of DNA repair and cellular metabolism in PTEN-deficient environments [1].